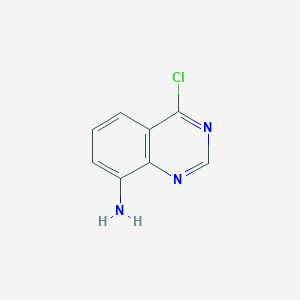

4-Chloroquinazolin-8-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloroquinazolin-8-amine is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives have garnered significant attention due to their diverse biological activities and potential therapeutic applications . The compound this compound is characterized by a chloro group at the 4th position and an amino group at the 8th position on the quinazoline ring, making it a valuable scaffold in medicinal chemistry and organic synthesis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Chlorchinazolin-8-amin umfasst typischerweise die nucleophile aromatische Substitutionsreaktion von 4,7-Dichlorchinolin mit geeigneten Aminen . Diese Reaktion wird unter kontrollierten Bedingungen durchgeführt, häufig unter Verwendung von Lösungsmitteln wie Ethanol oder Dimethylformamid (DMF) und Katalysatoren wie Zinn- oder Indiumchloriden . Die Reaktionsbedingungen, einschließlich Temperatur und Reaktionszeit, werden optimiert, um hohe Ausbeuten und Reinheit des gewünschten Produkts zu erzielen.

Industrielle Produktionsverfahren: Die industrielle Produktion von 4-Chlorchinazolin-8-amin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren, präzise Steuerung der Reaktionsparameter und effiziente Reinigungstechniken, um die gleichbleibende Qualität der Verbindung zu gewährleisten. Die Skalierbarkeit des Syntheseprozesses ist entscheidend für seine Anwendung in verschiedenen Industrien .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Chlorchinazolin-8-amin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Chlor-Gruppe kann durch andere Nucleophile substituiert werden, was zur Bildung verschiedener Derivate führt.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Produkte zu ergeben.

Cyclisierungsreaktionen: Sie kann an Cyclisierungsreaktionen teilnehmen, um komplexere heterocyclische Strukturen zu bilden.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Häufige Reagenzien sind Nucleophile wie Amine, Thiole und Alkohole. Die Bedingungen umfassen häufig die Verwendung polarer Lösungsmittel und Katalysatoren.

Oxidationsreaktionen: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat werden unter sauren oder basischen Bedingungen verwendet.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden unter kontrollierten Bedingungen eingesetzt.

Wichtigste gebildete Produkte:

Wissenschaftliche Forschungsanwendungen

4-Chlorchinazolin-8-amin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.

Biologie: Die Verbindung wird im Studium der Enzyminhibition und Proteininteraktionen verwendet.

Medizin: Es hat potenzielle therapeutische Anwendungen, einschließlich Antikrebs-, Antibakterien- und Antiviraleigenschaften.

Industrie: Die Verbindung wird bei der Entwicklung von Agrochemikalien und Funktionsmaterialien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Chlorchinazolin-8-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen und Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle oder allosterische Stellen bindet, wodurch die beteiligten biochemischen Pfade moduliert werden. Die genauen molekularen Zielstrukturen und Pfade hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab .

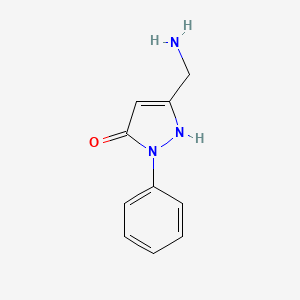

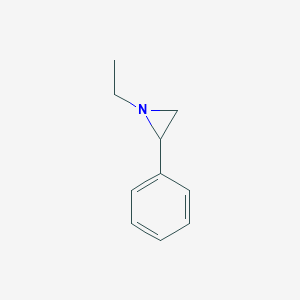

Ähnliche Verbindungen:

Chinazolin-4-on: Eine strukturell verwandte Verbindung mit einer Vielzahl biologischer Aktivitäten.

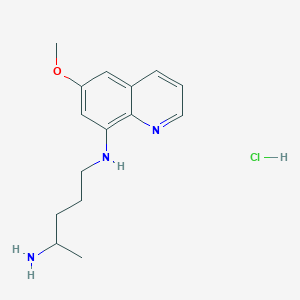

4-Aminochinolin: Bekannt für seine Antimalaria-Eigenschaften.

7-Chlor-4-aminochinolin: Ein weiteres Derivat mit signifikanter antimikrobieller Aktivität.

Einzigartigkeit: 4-Chlorchinazolin-8-amin ist einzigartig aufgrund des Vorhandenseins sowohl von Chlor- als auch von Amin-Gruppen am Chinazolinring, was ihm eine eindeutige chemische Reaktivität und biologische Aktivität verleiht. Diese duale Funktionalität macht es zu einer vielseitigen Verbindung für verschiedene synthetische und therapeutische Anwendungen .

Wirkmechanismus

The mechanism of action of 4-Chloroquinazolin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Quinazolin-4-one: A structurally related compound with a wide range of biological activities.

4-Aminoquinoline: Known for its antimalarial properties.

7-Chloro-4-aminoquinoline: Another derivative with significant antimicrobial activity.

Uniqueness: 4-Chloroquinazolin-8-amine is unique due to the presence of both chloro and amino groups on the quinazoline ring, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various synthetic and therapeutic applications .

Eigenschaften

CAS-Nummer |

1228600-47-2 |

|---|---|

Molekularformel |

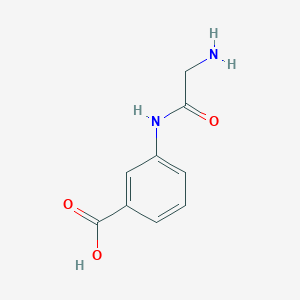

C8H6ClN3 |

Molekulargewicht |

179.60 g/mol |

IUPAC-Name |

4-chloroquinazolin-8-amine |

InChI |

InChI=1S/C8H6ClN3/c9-8-5-2-1-3-6(10)7(5)11-4-12-8/h1-4H,10H2 |

InChI-Schlüssel |

UBKBXNBJACYSSY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)N)N=CN=C2Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrrolo[2,1-f][1,2,4]triazin-5-amine](/img/structure/B11727571.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11727584.png)

![N-[(4-ethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11727590.png)

![(E)-N-{[3-(2-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine](/img/structure/B11727595.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11727628.png)

![N-[(E)-(Phenylmethylidene)amino]guanidine hydrobromide](/img/structure/B11727637.png)